7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride 7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18079273
InChI: InChI=1S/C8H13N3O2.ClH/c9-4-5-1-2-8(3-5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H
SMILES:
Molecular Formula: C8H14ClN3O2
Molecular Weight: 219.67 g/mol

7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

CAS No.:

Cat. No.: VC18079273

Molecular Formula: C8H14ClN3O2

Molecular Weight: 219.67 g/mol

* For research use only. Not for human or veterinary use.

7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride -

Specification

Molecular Formula C8H14ClN3O2
Molecular Weight 219.67 g/mol
IUPAC Name 8-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride
Standard InChI InChI=1S/C8H13N3O2.ClH/c9-4-5-1-2-8(3-5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H
Standard InChI Key LYSLPHJOZYYLPG-UHFFFAOYSA-N
Canonical SMILES C1CC2(CC1CN)C(=O)NC(=O)N2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 7-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is C₈H₁₄ClN₃O₂, with a molecular weight of 219.67 g/mol . Its spirocyclic architecture consists of a five-membered diketopiperazine ring fused to a four-membered azetidine-like structure, with an aminomethyl group at the 7-position. Key features include:

  • Spiro Junction: The shared carbon atom between the two rings imposes steric constraints, influencing reactivity and binding interactions .

  • Functional Groups: The diketopiperazine moiety provides hydrogen-bonding sites, while the protonated aminomethyl group enhances solubility in aqueous media .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₄ClN₃O₂
Molecular Weight219.67 g/mol
IUPAC Name9-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
SMILESC1CC(C2(C1)C(=O)NC(=O)N2)CN.Cl
Solubility>10 mg/mL in DMSO

Synthesis and Industrial Production

Laboratory Synthesis

The compound is typically synthesized via cyclization reactions. A common route involves:

  • Cyclization of Di[aryl(hetaryl)methyl] Malonic Acids: Phosphorus pentoxide (P₂O₅) promotes cyclization under anhydrous conditions, forming the spiro core.

  • Functionalization: The aminomethyl group is introduced via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation .

Industrial Scaling

Industrial methods optimize reaction parameters (temperature, solvent polarity) for yield and purity. Continuous-flow systems are employed to enhance efficiency, though detailed protocols remain proprietary .

Chemical Reactivity and Derivatives

The compound undergoes diverse transformations:

Key Reactions

  • Oxidation: Yields N-oxide derivatives using agents like meta-chloroperbenzoic acid.

  • Reduction: LiAlH₄ reduces carbonyl groups to alcohols, altering ring strain.

  • Substitution: The aminomethyl group participates in nucleophilic substitutions, enabling linkage to pharmacophores .

Table 2: Common Reagents and Products

Reaction TypeReagentMajor ProductApplication
OxidationKMnO₄Spiro N-oxideBioactivity modulation
AlkylationBenzyl bromideN-Benzyl derivativesSAR studies
AcylationAcetyl chlorideAmide-functionalized analogsProdrug development

Biological Activity and Mechanisms

Sigma Receptor Modulation

Diazaspiro compounds exhibit high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors. For example, analog AD258 (a structural relative) shows Kᵢ values of 3.5 nM (S1R) and 2.6 nM (S2R), acting as a dual antagonist .

Enzyme Inhibition

  • Acetyl-CoA Carboxylase (ACC): Inhibition (IC₅₀ < 100 nM) disrupts fatty acid synthesis, relevant for obesity treatment .

  • 11β-HSD1: Blockade (IC₅₀ ~ 50 nM) reduces glucocorticoid activation, targeting metabolic syndrome .

Analgesic Effects

In murine models, derivatives reverse capsaicin-induced allodynia at 1.25 mg/kg, outperforming gabapentin . Mechanistic studies confirm S1R antagonism is critical for efficacy .

Applications in Drug Discovery

Lead Optimization

The spiro scaffold’s rigidity and polarity make it a privileged structure in CNS drug design. Modifications at the aminomethyl position improve blood-brain barrier permeability .

Case Study: AD258

  • Pharmacokinetics: Oral bioavailability >60%, Tₘₐₓ = 2 h, half-life = 8 h .

  • Safety Profile: No cytotoxicity (IC₅₀ > 100 μM in HepG2 cells) or motor impairment in rotarod tests .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundAffinity (S1R, nM)SelectivityKey Application
7-Aminomethyl derivative3.5S1R/S2RNeuropathic pain
1,6-Dioxaspiro[4.4]nonane>1000NoneMaterial science
SpirodilactoneN/APPAR-γMetabolic disorders

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